4-Bromomethcathinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethcathinone typically involves the bromination of methcathinone. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethcathinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted cathinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of halogenated cathinones.
Mechanism of Action
4-Bromomethcathinone exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of many antidepressants. The compound’s interaction with serotonin and norepinephrine transporters is believed to be the primary pathway through which it influences mood and behavior .
Comparison with Similar Compounds
4-Chloromethcathinone: Similar in structure but with a chlorine atom instead of bromine.
4-Ethylmethcathinone: Features an ethyl group in place of the bromine atom.
4-Fluoromethcathinone: Contains a fluorine atom instead of bromine.
Uniqueness: 4-Bromomethcathinone is unique due to its specific halogen substitution, which influences its pharmacological properties and reactivity. The bromine atom contributes to its distinct interaction with neurotransmitter transporters, differentiating it from other halogenated cathinones .
Properties
CAS No. |
486459-03-4 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |
InChI Key |
OOJXMFNDUXHDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC |
Origin of Product |
United States |
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